molecular formula C11H24Cl2N2 B1439916 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride CAS No. 1219957-46-6

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride

Cat. No. B1439916
M. Wt: 255.22 g/mol
InChI Key: HMKLTUDQAACVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2 . It has a molecular weight of 255.23 and is typically stored at room temperature .


Molecular Structure Analysis

The linear formula of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is C11 H22 N2. 2 Cl H . The InChI code is 1S/C11H22N2.2ClH/c1-2-7-12-11 (5-1)6-10-13-8-3-4-9-13;;/h11-12H,1-10H2;2*1H .


Physical And Chemical Properties Analysis

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is a solid at room temperature . Its molecular weight is 255.228 Da, and its monoisotopic mass is 254.131653 Da .

Scientific Research Applications

Dipeptidyl Peptidase IV Inhibitors

Piperidine derivatives, including those with a pyrrolidine ring, have been explored as dipeptidyl peptidase IV (DPP IV) inhibitors for the treatment of type 2 diabetes mellitus (T2DM). Research in this area focuses on finding molecules that inhibit the degradation of incretin hormones by DPP IV, thereby enhancing insulin secretion and offering a therapeutic pathway for T2DM management (Mendieta, Tarragó, & Giralt, 2011).

Pyrrolidine in Drug Discovery

The pyrrolidine ring is widely used in drug discovery due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules. This review discusses the synthesis and biological activity of compounds containing the pyrrolidine ring, underscoring its significance in the design of new therapeutics with varied biological profiles (Petri et al., 2021).

Piper spp. and Leishmaniasis Treatment

Research on Piper spp. indicates its potential as a source of pharmacological compounds for treating leishmaniasis. This review highlights the leishmanicidal activity of compounds from Piper species, suggesting a pathway for developing effective, safe, and inexpensive treatments for this disease (Peixoto et al., 2021).

Nucleophilic Aromatic Substitution

The reaction of piperidine with nitro-aromatic compounds, leading to the formation of substituted piperidines, exemplifies the chemical versatility of the piperidine scaffold. This study provides insights into the mechanisms of nucleophilic aromatic substitution involving piperidine, relevant for the synthesis of various biologically active molecules (Pietra & Vitali, 1972).

Tert-Butanesulfinamide in N-Heterocycle Synthesis

Tert-butanesulfinamide is utilized in the synthesis of N-heterocycles, including piperidines and pyrrolidines, highlighting its role in the stereoselective synthesis of amines and their derivatives. This review covers methodologies involving tert-butanesulfinamide for constructing structurally diverse N-heterocycles, underscoring the importance of piperidine and pyrrolidine rings in medicinal chemistry (Philip et al., 2020).

properties

IUPAC Name

2-ethyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-10-5-3-4-8-13(10)11-6-7-12-9-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKLTUDQAACVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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